N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a pyrazole ring, a furylmethyl group, and a thienylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furylmethyl and thienylmethylidene groups. Common reagents used in these reactions include hydrazines, aldehydes, and thiophenes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives. Substitution reactions can lead to a wide range of products with different functional groups.
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and molecules with furyl or thienyl groups. Examples include:
- 1-Methyl-3-(2-furylmethyl)-4-(3-thienylmethylidene)pyrazole-5-carboxamide
- 2-Furylmethyl-1-methyl-4-(3-thienylmethylidene)pyrazole-5-carboxamide
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting properties. Its structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[(3-methylthiophen-2-yl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-11-5-7-23-14(11)10-17-13-9-19-20(2)15(13)16(21)18-8-12-4-3-6-22-12/h3-7,9-10H,8H2,1-2H3,(H,18,21) |
InChI Key |
CGXOTHKOHUHCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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